molecular formula C23H15Cl2NO3 B11542258 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11542258
M. Wt: 424.3 g/mol
InChI Key: DCDZIVSHHQVMMX-MTJSOVHGSA-N
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Description

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyl, phenyl, and oxazole groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2,4-dichlorophenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H15Cl2NO3

Molecular Weight

424.3 g/mol

IUPAC Name

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H15Cl2NO3/c24-17-8-11-19(20(25)13-17)22-26-21(23(27)29-22)12-15-6-9-18(10-7-15)28-14-16-4-2-1-3-5-16/h1-13H,14H2/b21-12-

InChI Key

DCDZIVSHHQVMMX-MTJSOVHGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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